![molecular formula C12H19LiN2O4 B13446364 Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is a complex organic compound with a lithium ion. This compound is notable for its unique structure, which includes a spirocyclic framework and a tert-butoxycarbonyl protecting group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate typically involves multiple steps. The starting materials often include a spirocyclic amine and tert-butyl chloroformate. The reaction proceeds through nucleophilic substitution, where the amine attacks the carbonyl carbon of tert-butyl chloroformate, forming the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with lithium acetate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes precise control of temperature, pressure, and reaction time. The use of automated reactors and purification systems is common in industrial settings to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the removal of the tert-butoxycarbonyl group, allowing for further functionalization.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is used in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, while the spirocyclic structure may interact with enzymes or receptors. The tert-butoxycarbonyl group can be removed under physiological conditions, allowing the compound to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
- Lithium(1+) 2-{4-[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
Uniqueness
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other lithium-containing compounds and makes it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C12H19LiN2O4 |
|---|---|
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
lithium;2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptan-6-yl]acetate |
InChI |
InChI=1S/C12H20N2O4.Li/c1-11(2,3)18-10(17)14-7-12(8-14)5-13(6-12)4-9(15)16;/h4-8H2,1-3H3,(H,15,16);/q;+1/p-1 |
Clé InChI |
LRFIPKZWNZQKHM-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


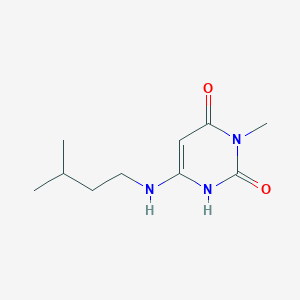
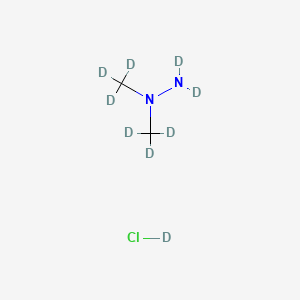

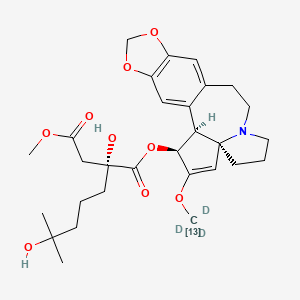

![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)

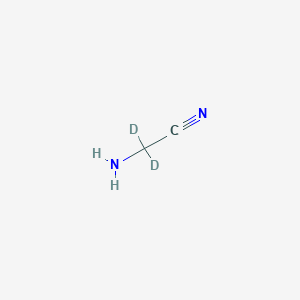


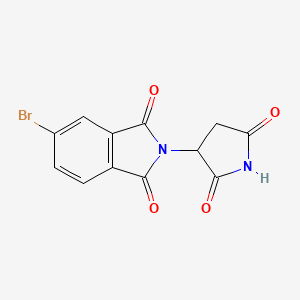
amine hydrochloride](/img/structure/B13446376.png)
